3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Overview
Description
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis. The compound’s structure consists of a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . This method is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyanothiophene: Another aminothiophene derivative with different substituents.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: A compound with a similar chlorophenyl group but different heterocyclic core.
Uniqueness
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, cytotoxicity, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiophene ring substituted with an amino group and a 4-chlorophenyl moiety. The presence of these functional groups contributes to its biological activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets, including enzymes and receptors. The amino group may facilitate hydrogen bonding with target biomolecules, enhancing its pharmacological effects.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. For instance, it has shown cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's cytotoxicity by measuring the IC50 values against HepG2 and MCF-7 cell lines. The results indicated that:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 1.2 |
This compound | MCF-7 | 3.9 |
These results suggest that the compound significantly sensitizes HepG2 cells to chemotherapy agents like sorafenib, reducing the required concentration for effective treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown promising activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity Assessment
The antibacterial efficacy was evaluated using standard methods against a panel of bacteria:
Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
These findings indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Antioxidant Activity
Further investigations into the antioxidant properties of this compound revealed significant inhibition of free radicals. Using the ABTS assay, it exhibited a percent inhibition comparable to standard antioxidants such as ascorbic acid:
Compound | Percent Inhibition (%) |
---|---|
This compound | 62.0 |
Ascorbic Acid | 88.44 |
This antioxidant activity may contribute to its overall therapeutic potential by reducing oxidative stress in cells .
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYJPACEBWKWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373351 | |
Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-05-0, 515142-45-7 | |
Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 515142-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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